2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE typically involves the reaction of 4-bromobenzoic acid with morpholine and an appropriate oxoethylating agent. One common method involves the use of chloroacetic acid amide in the presence of a base such as dimethylformamide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxoethyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Catalysts: Coupling reactions often require palladium-based catalysts and suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE involves its interaction with specific molecular targets. The morpholine ring and oxoethyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromobenzoate moiety may also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-2-OXOETHYL 4-BROMOBENZOATE: Similar in structure but with an amino group instead of a morpholine ring.
2-AMINO-2-OXOETHYL 4-NITROBENZOATE: Contains a nitro group, which affects its reactivity and biological properties.
2-AMINO-2-OXOETHYL 4-AMINOBENZOATE MONOHYDRATE: Features an amino group and a monohydrate form, influencing its solubility and stability.
Uniqueness
2-MORPHOLINO-2-OXOETHYL 4-BROMOBENZOATE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c14-11-3-1-10(2-4-11)13(17)19-9-12(16)15-5-7-18-8-6-15/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWELZJWIKCDMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676500 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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